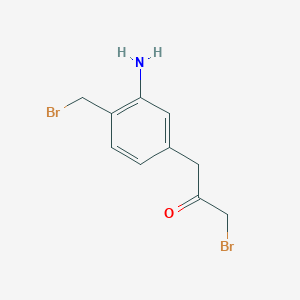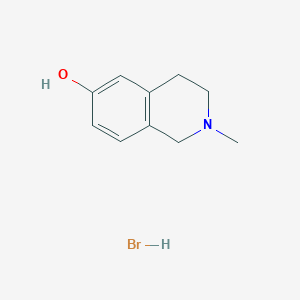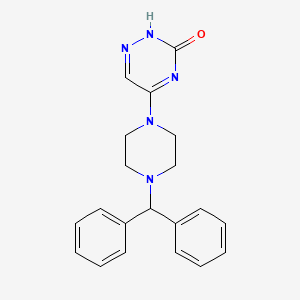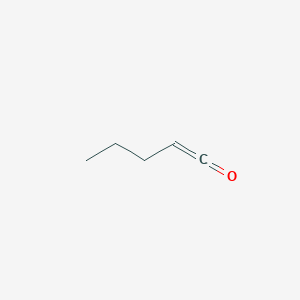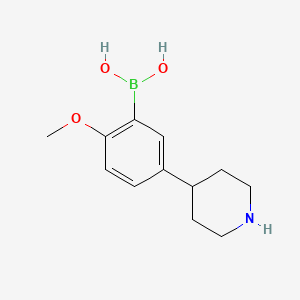
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Commonly used catalysts include Pd(PPh3)4 or Pd(OAc)2.
Base: Bases such as K2CO3 or NaOH are often used.
Solvent: The reaction is typically carried out in solvents like toluene, ethanol, or water.
Temperature: The reaction is usually conducted at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is explored for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
作用机制
The mechanism by which (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the piperidinyl group.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Phenylboronic acid: The simplest boronic acid derivative without any additional substituents .
Uniqueness
The presence of both the methoxy and piperidinyl groups in (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid provides unique steric and electronic properties that enhance its reactivity and specificity in various chemical reactions. These features make it a more versatile and valuable compound compared to its simpler analogs.
属性
分子式 |
C12H18BNO3 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC 名称 |
(2-methoxy-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-3,8-9,14-16H,4-7H2,1H3 |
InChI 键 |
YELYPAFAPHOYDP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C2CCNCC2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


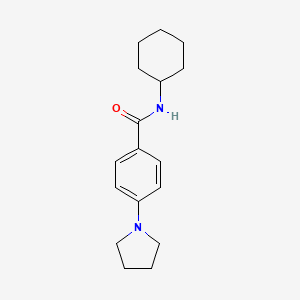
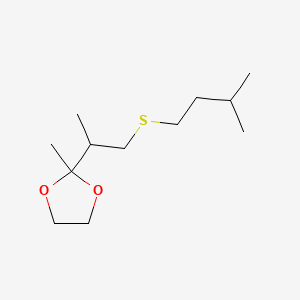
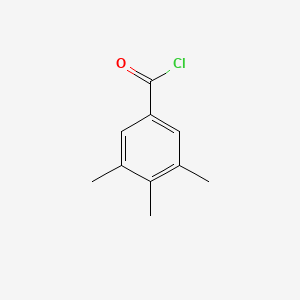
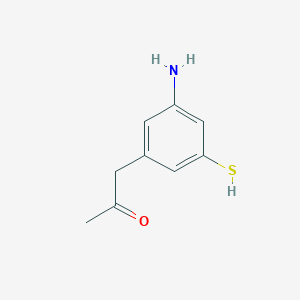
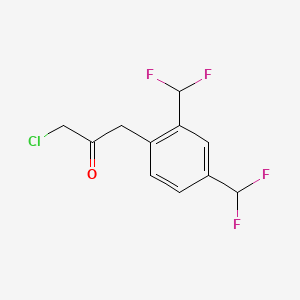
![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)
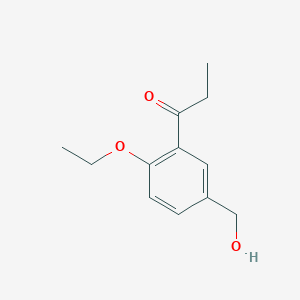
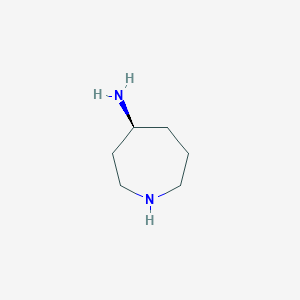
![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)
